molecular formula C17H20N2O4S B5467764 methyl (5E)-5-[(3E)-4-benzamido-3-hydroxyiminothiolan-2-ylidene]pentanoate

methyl (5E)-5-[(3E)-4-benzamido-3-hydroxyiminothiolan-2-ylidene]pentanoate

Cat. No.: B5467764
M. Wt: 348.4 g/mol
InChI Key: CLTIGQMRSNRISD-XIEYENHTSA-N
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Description

Methyl (5E)-5-[(3E)-4-benzamido-3-hydroxyiminothiolan-2-ylidene]pentanoate is a complex organic compound with a unique structure that includes a benzamido group, a hydroxyimino group, and a thiolan ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (5E)-5-[(3E)-4-benzamido-3-hydroxyiminothiolan-2-ylidene]pentanoate typically involves multiple steps, starting with the preparation of the thiolan ring and the introduction of the benzamido and hydroxyimino groups. The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

Methyl (5E)-5-[(3E)-4-benzamido-3-hydroxyiminothiolan-2-ylidene]pentanoate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and specific solvents to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional hydroxyl or carbonyl groups, while reduction may produce simpler hydrocarbons or alcohols.

Scientific Research Applications

Methyl (5E)-5-[(3E)-4-benzamido-3-hydroxyiminothiolan-2-ylidene]pentanoate has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may have potential as a biochemical probe or as a precursor for biologically active compounds.

    Medicine: Research may explore its potential as a therapeutic agent or as a component in drug delivery systems.

    Industry: It could be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism by which methyl (5E)-5-[(3E)-4-benzamido-3-hydroxyiminothiolan-2-ylidene]pentanoate exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, and the compound may modulate their activity through binding or chemical modification. The pathways involved can vary depending on the specific application and the biological context.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzamido and hydroxyimino derivatives, as well as thiolan-containing molecules. Examples include:

  • Benzamido derivatives with different substituents.
  • Hydroxyimino compounds with varying chain lengths.
  • Thiolan derivatives with different functional groups.

Uniqueness

Methyl (5E)-5-[(3E)-4-benzamido-3-hydroxyiminothiolan-2-ylidene]pentanoate is unique due to its specific combination of functional groups and its potential for diverse applications. Its structure allows for a range of chemical modifications, making it a versatile compound for research and industrial use.

Properties

IUPAC Name

methyl (5E)-5-[(3E)-4-benzamido-3-hydroxyiminothiolan-2-ylidene]pentanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O4S/c1-23-15(20)10-6-5-9-14-16(19-22)13(11-24-14)18-17(21)12-7-3-2-4-8-12/h2-4,7-9,13,22H,5-6,10-11H2,1H3,(H,18,21)/b14-9+,19-16+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLTIGQMRSNRISD-XIEYENHTSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCCC=C1C(=NO)C(CS1)NC(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)CCC/C=C/1\C(=N\O)\C(CS1)NC(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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